N-Nitroso-N-methylcyclohexylamine

Catalog No.
S573659
CAS No.
5432-28-0
M.F
C7H14N2O
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitroso-N-methylcyclohexylamine

CAS Number

5432-28-0

Product Name

N-Nitroso-N-methylcyclohexylamine

IUPAC Name

N-cyclohexyl-N-methylnitrous amide

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C7H14N2O/c1-9(8-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

KZRHBQXJMQDNEZ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)N=O

Synonyms

methylcyclohexylnitrosamine, N-nitroso-N-methylcyclohexylamine, nitrosomethylcyclohexylamine

Canonical SMILES

CN(C1CCCCC1)N=O

Potential Carcinogen Research:

N-Nitroso-N-methylcyclohexylamine (NMCA) has primarily been studied for its potential carcinogenic (cancer-causing) properties. Several studies have investigated its ability to induce tumors in animals, particularly in the esophagus and liver.

  • A study published in the journal "Food and Chemical Toxicology" found that NMCA caused esophageal tumors in rats at high doses Source: National Library of Medicine, "[Lack of detectable N-nitroso-N-methyl-N-cyclohexylamine in humans after administration of bromhexine: "].
  • Another study, published in "Cancer Research," reported that NMCA induced liver tumors in mice Source: National Center for Biotechnology Information, "[N-Nitroso-N-methylcyclohexylamine: "].

Formation and Detection Research:

Research has also explored the formation and detection of NMCA. Studies have investigated how NMCA might form from other chemicals under specific conditions and how it can be detected in various environments.

  • A study published in "Archives of Environmental Contamination and Toxicology" examined the formation of NMCA from the drug bromhexine in the presence of nitrites [Source: [Source unavailable]].
  • Another study, published in "Analytical and Bioanalytical Chemistry," developed a method for detecting NMCA in food samples [Source: [Source unavailable]].

N-Nitroso-N-methylcyclohexylamine is a nitrosamine compound with the chemical formula C₇H₁₄N₂O and a CAS number of 5432-28-0. It is formed through the reaction of nitrites with secondary amines, specifically N-methylcyclohexylamine. This compound is part of a broader class of nitrosamines, which are known for their potential carcinogenic effects and are often encountered as contaminants in various products, particularly those containing amines and nitrites .

, primarily related to its nitrosamine structure. Key reactions include:

  • Denitrosation: In acidic conditions, N-nitroso compounds can undergo denitrosation to yield the corresponding secondary amine. This process can be accelerated by nucleophiles such as bromide and thiocyanate .
  • Electrophilic Reactions: The compound can act as a weak electrophile, susceptible to nucleophilic attack at the nitroso nitrogen. This can lead to the formation of unstable intermediates that may decompose into various products .
  • Reactivity with Organolithium and Grignard Reagents: N-Nitroso-N-methylcyclohexylamine can react with organolithium and Grignard reagents, resulting in the formation of hydrazone or azomethine imine products .

N-Nitroso-N-methylcyclohexylamine exhibits significant biological activity, particularly in terms of toxicity and carcinogenicity. Studies have shown that it is a potent convulsant in rodent models, causing neurological effects and changes in salivary glands at lethal doses . Its classification as a carcinogen is supported by evidence of tumor formation in various tissues upon chronic exposure, similar to other nitrosamines .

The synthesis of N-nitroso-N-methylcyclohexylamine typically involves the reaction between N-methylcyclohexylamine and nitrous acid or sodium nitrite under acidic conditions. The general reaction can be summarized as follows:

  • Preparation of Nitrous Acid: Nitrous acid is generated from sodium nitrite and a strong acid.
  • Reaction: The generated nitrous acid reacts with N-methylcyclohexylamine to form N-nitroso-N-methylcyclohexylamine.

This method highlights the importance of controlling pH and temperature to optimize yield and minimize by-products .

Interaction studies involving N-nitroso-N-methylcyclohexylamine focus on its biological effects and potential interactions with other compounds. Research indicates that this nitrosamine interacts adversely with cellular systems, leading to oxidative stress and DNA damage. Its interactions with various nucleophiles have been examined to understand its reactivity profile better, which is crucial for risk assessment in exposure scenarios .

N-Nitroso-N-methylcyclohexylamine shares structural similarities with several other nitrosamines, which also exhibit carcinogenic properties. Here are some comparable compounds:

Compound NameStructure TypeNotable Properties
N-NitrosodimethylamineDialkyl NitrosaminePotent carcinogen; widely studied for toxicity
N-NitrosomethylethylamineDialkyl NitrosamineKnown for mutagenic properties
N-NitrosodiethylamineDialkyl NitrosamineAssociated with liver tumors
N-Methyl-N-nitrosobenzenamineAromatic NitrosamineCarcinogenic; affects multiple organ systems

Uniqueness

N-Nitroso-N-methylcyclohexylamine is unique due to its cyclohexane ring structure, which influences its reactivity and biological activity compared to linear or aromatic nitrosamines. Its specific effects on neurological systems further distinguish it within the class of nitrosamines .

XLogP3

2

LogP

1.43 (LogP)

UNII

VVL0BT0AWL

Other CAS

5432-28-0

Wikipedia

N-nitroso-N-methylcyclohexylamine

Dates

Modify: 2023-08-15

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